Benzene, (5-chloro-1-pentynyl)-

Catalog No.
S15974282
CAS No.
24463-87-4
M.F
C11H11Cl
M. Wt
178.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, (5-chloro-1-pentynyl)-

CAS Number

24463-87-4

Product Name

Benzene, (5-chloro-1-pentynyl)-

IUPAC Name

5-chloropent-1-ynylbenzene

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

InChI

InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2

InChI Key

CNFXMYILAIFDPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCl

Benzene, (5-chloro-1-pentynyl)- is an organic compound with the molecular formula C11H11ClC_{11}H_{11}Cl. It features a benzene ring substituted with a 5-chloro-1-pentynyl group, which combines the aromatic properties of benzene with the reactivity of an alkyne and a chlorine substituent. This unique structure makes it a compound of interest in various fields, including organic chemistry and pharmaceuticals .

  • Electrophilic Aromatic Substitution: The presence of the benzene ring allows for typical substitution reactions, where electrophiles can replace hydrogen atoms on the ring.
  • Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation, leading to the formation of alkenes or dihalides.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, allowing for further functionalization .

Common Reagents and Conditions

  • Nitration: Using nitric acid and sulfuric acid.
  • Sulfonation: Employing sulfur trioxide or oleum.
  • Halogenation: Utilizing chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
  • Hydrogenation: Involves hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

From these reactions, various products can be synthesized:

  • Nitration yields nitrobenzene derivatives.
  • Sulfonation produces benzene sulfonic acid derivatives.
  • Halogenation results in chlorobenzene or bromobenzene derivatives.
  • Hydrogenation can lead to alkenes or alkanes depending on the extent of hydrogenation.

The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves coupling a benzene derivative with 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Typical Reaction Conditions:

  • Aryl Halide: For example, bromobenzene.
  • Catalysts: Palladium(0) and copper(I) iodide.
  • Base: Triethylamine or diisopropylamine.
  • Solvent: Tetrahydrofuran or dimethylformamide.
  • Temperature: Typically around 60–80°C .

Benzene, (5-chloro-1-pentynyl)- serves multiple purposes across various domains:

  • Organic Synthesis: It acts as an intermediate in organic synthesis, particularly in creating more complex aromatic compounds.
  • Pharmaceutical Industry: Its unique structure may lead to new drug discoveries and applications in medicinal chemistry.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials, including polymers and resins .

While detailed interaction studies specifically on Benzene, (5-chloro-1-pentynyl)- are scarce, its structural characteristics suggest potential interactions with biological systems. The mechanism of action likely involves its functional groups interacting with various reagents through electrophilic substitution and nucleophilic reactions. Further research into its interactions could reveal significant insights into its reactivity and potential biological effects .

Benzene, (5-chloro-1-pentynyl)- can be compared to several similar compounds:

Compound NameStructural DifferenceUnique Characteristics
Benzene, (5-bromo-1-pentynyl)-Bromine instead of chlorineDifferent reactivity due to bromine's properties
Benzene, (5-iodo-1-pentynyl)-Iodine instead of chlorineGreater reactivity due to iodine's larger size
Benzene, (5-fluoro-1-pentynyl)-Fluorine instead of chlorineUnique electronic effects from fluorine

Uniqueness

XLogP3

3.5

Exact Mass

178.0549280 g/mol

Monoisotopic Mass

178.0549280 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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